Ejaponine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

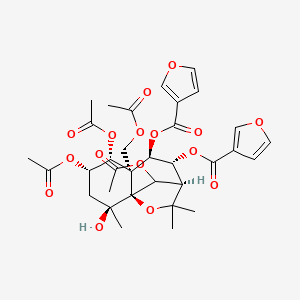

Ejaponine A is an insecticidal sesquiterpene ester derived from the plant Euonymus japonicus . This compound exhibits potent activity against the pest species Mythimna separata, with an LD50 of 89.2 μg/g . This compound is primarily used in scientific research for its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ejaponine A involves the extraction from Euonymus japonicus. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the extraction of sesquiterpene esters from plants typically involve solvent extraction followed by purification processes such as chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale production would likely involve the cultivation of Euonymus japonicus and subsequent extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Ejaponine A, like other sesquiterpene esters, can undergo various chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Ejaponine A has several scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical properties and reactions of sesquiterpene esters.

Biology: Investigated for its insecticidal properties and potential effects on various biological systems.

Industry: Utilized in the development of natural insecticides for agricultural use.

Mechanism of Action

The mechanism of action of Ejaponine A involves its interaction with the nervous system of insects, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

Ejaponine A is similar to other sesquiterpene esters derived from plants, such as:

Angulatin F: Another sesquiterpene ester with insecticidal properties.

Ginsenoside Rg1: A saponin with immunomodulatory effects.

Uniqueness

This compound is unique in its potent insecticidal activity against Mythimna separata, making it a valuable compound for pest control research. Its specific chemical structure and biological activity distinguish it from other sesquiterpene esters .

Biological Activity

Ejaponine A is a compound derived from natural sources, particularly noted for its potential biological activities. This article explores the various aspects of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin (MFC), a group of compounds known for their diverse biological activities. The structure of this compound includes several functional groups that contribute to its bioactivity, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogenic bacteria. For instance, studies have shown that MFCs, including this compound, can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 128 µg/mL | Enzyme inhibition |

Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

A study conducted on murine macrophages revealed that treatment with this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through intrinsic and extrinsic pathways, which involve the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | Mitochondrial pathway activation |

| A549 (lung cancer) | 25 | Death receptor pathway activation |

Research Findings

Recent studies have focused on the detailed mechanisms by which this compound exerts its biological effects. For example:

- Antioxidant Activity : this compound has shown potent antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : In neuroblastoma cell lines, this compound has demonstrated protective effects against oxidative damage induced by hydrogen peroxide, suggesting its potential in neurodegenerative diseases.

- Nematicidal Activity : The compound also exhibits nematicidal properties, targeting enzymes critical for nematode survival.

Properties

Molecular Formula |

C33H38O16 |

|---|---|

Molecular Weight |

690.6 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7R,8R,9R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |

InChI |

InChI=1S/C33H38O16/c1-16(34)43-15-32-25(45-18(3)36)22(44-17(2)35)12-31(7,40)33(32)26(46-19(4)37)23(30(5,6)49-33)24(47-28(38)20-8-10-41-13-20)27(32)48-29(39)21-9-11-42-14-21/h8-11,13-14,22-27,40H,12,15H2,1-7H3/t22-,23+,24+,25-,26?,27-,31-,32-,33-/m0/s1 |

InChI Key |

HOOFPQHMNHAFGX-PZTIMCGTSA-N |

Isomeric SMILES |

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.